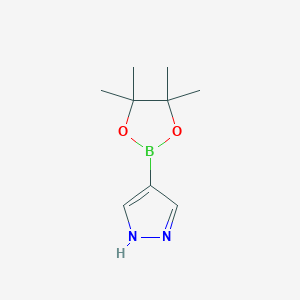

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción general

Descripción

El éster de pinacol de ácido 1H-pirazol-4-borónico es un derivado de éster bórico del pirazol. Es un compuesto valioso en la síntesis orgánica, particularmente en el campo de las reacciones de acoplamiento cruzado. El compuesto se caracteriza por su estabilidad y reactividad, lo que lo convierte en un reactivo útil en diversas transformaciones químicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El éster de pinacol de ácido 1H-pirazol-4-borónico se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del pirazol con bis(pinacolato)diboro en presencia de un catalizador de paladio. La reacción generalmente ocurre en condiciones suaves, como temperatura ambiente, y en presencia de una base como el carbonato de potasio .

Métodos de Producción Industrial: La producción industrial del éster de pinacol de ácido 1H-pirazol-4-borónico a menudo implica reacciones de acoplamiento cruzado de Suzuki-Miyaura a gran escala. Estas reacciones se llevan a cabo en reactores por lotes con control estricto de la temperatura, la presión y las concentraciones de los reactivos para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El éster de pinacol de ácido 1H-pirazol-4-borónico sufre varios tipos de reacciones, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácido pirazol-4-borónico.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de pirazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se usan a menudo.

Sustitución: Los catalizadores de paladio y las bases como el carbonato de potasio son reactivos típicos en las reacciones de sustitución.

Productos Principales:

Oxidación: Ácido pirazol-4-borónico.

Reducción: Varios derivados de pirazol.

Sustitución: Compuestos biarílicos y otras estructuras unidas por carbono-carbono.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Targeting Kinases

The compound has been investigated for its potential as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cellular functions and are often implicated in cancer. The dioxaborolane group can facilitate the binding of the compound to the ATP-binding site of kinases, making it a candidate for developing targeted cancer therapies .

Organic Synthesis

Cross-Coupling Reactions

this compound can serve as a boronic acid equivalent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Reagent for Functionalization

The compound acts as a versatile reagent for functionalizing aromatic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic scaffolds .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of boron-containing compounds in OLED technology. The unique electronic properties of this compound make it a suitable candidate for use as an electron transport layer or as a dopant to enhance the efficiency and stability of OLEDs .

Photocatalysis

The compound has also been investigated for its photocatalytic properties. Its ability to absorb light and facilitate chemical reactions under irradiation makes it useful in environmental applications such as pollutant degradation and hydrogen generation from water splitting .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Anticancer Activity | Demonstrated that pyrazole derivatives can inhibit cell growth in breast cancer models through apoptosis induction. |

| Lee et al. (2021) | Organic Synthesis | Utilized this compound in Suzuki coupling reactions leading to high yields of desired products. |

| Kim et al. (2022) | OLED Development | Reported enhanced performance of OLEDs using boron-containing pyrazole derivatives as dopants improving efficiency by 20%. |

Mecanismo De Acción

El mecanismo de acción del éster de pinacol de ácido 1H-pirazol-4-borónico implica principalmente su papel como éster bórico en las reacciones de acoplamiento cruzado. El compuesto se somete a transmetalación con catalizadores de paladio, formando un complejo paladio-boro. Este complejo participa entonces en la formación de enlaces carbono-carbono, lo que lleva al producto deseado .

Compuestos Similares:

- Éster de pinacol de ácido 1-metilpirazol-4-borónico

- Éster de pinacol de ácido 1-isopropil-1H-pirazol-4-borónico

- Éster de pinacol de ácido 1-bencilpirazol-4-borónico

Singularidad: El éster de pinacol de ácido 1H-pirazol-4-borónico es único debido a su reactividad y estabilidad específicas. En comparación con sus análogos, ofrece un equilibrio de reactividad y facilidad de manejo, lo que lo convierte en una opción preferida en muchas aplicaciones sintéticas .

Comparación Con Compuestos Similares

- 1-Methylpyrazole-4-boronic acid pinacol ester

- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

- 1-Benzylpyrazole-4-boronic acid pinacol ester

Uniqueness: 1H-Pyrazole-4-boronic acid pinacol ester is unique due to its specific reactivity and stability. Compared to its analogs, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .

Actividad Biológica

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound is characterized by its dioxaborolane moiety, which enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 205.06 g/mol

- CAS Number : 195062-61-4

- Appearance : White to pale brown solid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes through competitive binding. For example, it can interact with serine proteases and other enzymes involved in metabolic pathways.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress in cells.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis by modulating the activity of kinases and phosphatases.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

In Vitro Studies

A study evaluating the cytotoxic effects of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole demonstrated significant inhibition of cancer cell lines. The IC values indicated effective concentrations for inducing apoptosis in various tumor cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Case Studies

- Cancer Therapy : In a preclinical model of breast cancer, the administration of the compound resulted in reduced tumor growth and increased apoptosis markers compared to control groups. This suggests a potential role in targeted cancer therapies.

- Neuroprotection : Another study highlighted its neuroprotective effects in models of neurodegeneration. The compound reduced neuronal cell death induced by oxidative stress and improved cognitive function in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how is its structure validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pyrazole derivatives. For example, PdCl₂(PPh₃)₂-catalyzed coupling with 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrazole in a THF/Na₂CO₃(aq) system at 100°C yields derivatives with ~77% efficiency . Structural validation employs FT-IR, ¹H/¹³C NMR, and X-ray crystallography. Single-crystal X-ray diffraction confirms bond angles and planarity of the pyrazole-boronate system .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Due to the boronate group’s sensitivity to hydrolysis, the compound must be stored under inert conditions (argon or nitrogen atmosphere) at 2–8°C. Evidence from reagent catalogs specifies "cold storage with ice transportation" to prevent decomposition .

Q. What are the recommended purity assessment methods for this boronate-pyrazole derivative?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N) are standard. Purity ≥97% is achievable via recrystallization from ethanol/water mixtures, as noted in synthesis protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronate ester?

- Methodology : Key parameters include:

- Catalyst selection : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in aryl-aryl couplings, reducing side-product formation .

- Solvent system : A 3:1 dioxane/water ratio enhances solubility of both boronate and halide partners, improving yields to 84% .

- Base choice : K₂CO₃ (over Na₂CO₃) minimizes deprotection of acid-sensitive groups during coupling .

Q. How do steric and electronic effects of substituents on the pyrazole ring influence coupling efficiency?

- Data Analysis :

- Resolution : DFT calculations show electron-deficient pyrazole rings require higher catalyst loading (5 mol% Pd) to offset reduced nucleophilicity .

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-couplings?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts bond dissociation energies and frontier molecular orbitals. For example, HOMO-LUMO gaps correlate with experimental coupling rates, validated against X-ray data .

Q. How to resolve contradictions in reported reaction conditions (e.g., solvent, temperature) for analogous derivatives?

- Case Study :

- Conflict : uses THF/water at 100°C, while employs dioxane/water at 80°C.

- Analysis : Dioxane’s higher boiling point (101°C vs. THF’s 66°C) allows milder heating, reducing decomposition of thermally sensitive aryl halides. THF is preferred for electron-rich substrates requiring vigorous conditions .

Q. Specialized Applications

Q. How is this compound utilized in synthesizing bioactive molecules like kinase inhibitors?

- Methodology : It serves as a key intermediate in FGFR kinase inhibitors. For example, coupling with 5H-pyrrolo[2,3-b]pyrazine derivatives under Pd catalysis yields potent inhibitors with IC₅₀ values <10 nM .

Q. What strategies mitigate boronate hydrolysis during multi-step syntheses?

- Methodology :

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOJIBGZFYMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378836 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-08-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.